Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone
Description
Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone is a small-molecule compound featuring a piperidine core substituted with a thiazole-containing amine and a cyclopropyl methanone group. Its synthesis likely involves coupling reactions between functionalized piperidine intermediates and cyclopropyl carbonyl precursors, as seen in similar compounds .
Properties
Molecular Formula |
C13H19N3OS |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
cyclopropyl-[4-(1,3-thiazol-4-ylmethylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H19N3OS/c17-13(10-1-2-10)16-5-3-11(4-6-16)14-7-12-8-18-9-15-12/h8-11,14H,1-7H2 |
InChI Key |
AELJYIVDISFXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NCC3=CSC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the cyclopropyl group. Common reagents used in these reactions include thioamides, halogenated compounds, and cyclopropyl derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Key Observations:
- Thiazole vs. Benzimidazole/Triazole: The target compound’s thiazole group may confer distinct electronic and steric properties compared to benzimidazole () or triazole () substituents.
- Cyclopropyl Methanone: The cyclopropyl carbonyl group is a conserved feature in JNK3 inhibitors (e.g., ), where it enhances binding affinity by fitting into hydrophobic pockets . Its absence in compounds like correlates with reduced activity.
- Piperidine vs. Piperazine : Piperidine-based scaffolds (Target, ) may offer conformational rigidity compared to piperazine derivatives (), affecting pharmacokinetic properties like metabolic stability .
Target Selectivity and Binding Affinity
The compound’s structural analogs highlight the critical role of the cyclopropyl methanone moiety in target binding. For instance, notes a 60-fold increase in JNK3 binding affinity when a cyclopropyl group is present compared to non-cyclopropyl derivatives . However, the thiazole substituent in the target compound may redirect selectivity toward other kinases or receptors, as thiazoles are known to interact with ATP-binding pockets in diverse targets .
Physicochemical and Pharmacokinetic Properties
- LogP/Solubility : The thiazole group’s moderate polarity may improve aqueous solubility compared to naphthalene-benzimidazole derivatives (), though this could reduce membrane permeability .
- Metabolic Stability : Cyclopropane rings generally enhance metabolic stability by resisting oxidative degradation. This feature is shared with and compounds, which showed favorable in vivo profiles .
Biological Activity
Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone is a synthetic organic compound that integrates a cyclopropyl group, a thiazole moiety, and a piperidine ring. This unique structural combination suggests potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and related research findings.
Structural Characteristics
The compound features:
- Cyclopropyl Group : Known for its unique strain and reactivity, which can influence biological interactions.
- Thiazole Moiety : Associated with various pharmacological activities, including anticancer and antimicrobial effects.
- Piperidine Ring : Often linked to analgesic and antipsychotic properties.
1. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain thiazole-based compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. Compounds similar to this compound have been shown to eliminate tonic extensor phases in animal models, indicating their potential as anticonvulsants .
3. Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with key biological targets involved in cancer progression and neurodegeneration. These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.
Structure-Activity Relationship (SAR)
The SAR analysis of similar thiazole-containing compounds indicates that specific substitutions can significantly enhance biological activity. For example, the presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Contains thiazole ring | Anticonvulsant, anticancer |
| Piperidine-based Compounds | Piperidine core | Analgesic, antipsychotic |
| Cyclopropane Amines | Cyclopropane moiety | Potential CNS activity |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of a series of thiazole derivatives on Jurkat T cells, revealing several compounds with IC50 values less than 1 µg/mL, suggesting potent antitumor activity .
- Mechanistic Insights : Another investigation focused on the interaction of thiazole derivatives with CDK9, demonstrating that certain structural modifications could enhance selectivity and potency against this target, which is critical for cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
